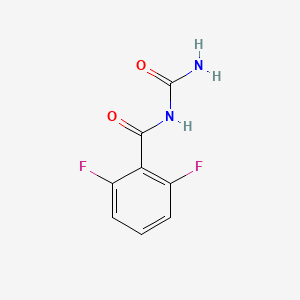

(2,6-Difluorobenzoyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

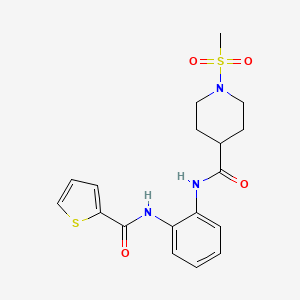

“(2,6-Difluorobenzoyl)urea” is a chemical compound with the IUPAC name 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea . It is a derivative of urea where the urea moiety is substituted by a 2,6-difluorobenzoyl group .

Molecular Structure Analysis

The molecular structure of “(2,6-Difluorobenzoyl)urea” has been studied . The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 11.2759(7) Å, b = 9.0182(5) Å, c = 14.2235(8) Å, β = 93.834(2)° .科学的研究の応用

Synthesis and Structural Analysis

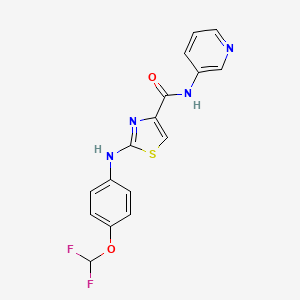

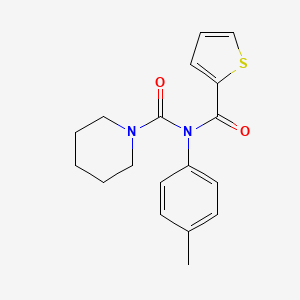

(2,6-Difluorobenzoyl)urea and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Shi (2011) reported the synthesis of N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, which was found to exhibit good fungicidal activity against certain pathogens (Shi, 2011). Similarly, Song et al. (2008) synthesized a related compound and characterized its structure using various techniques, noting its excellent fungicidal activities (Song et al., 2008).

Potential as Insect Chitin Synthesis Inhibitors

Some studies have highlighted the potential of 2,6-difluorobenzoyl)urea derivatives as inhibitors of insect chitin synthesis. Deul et al. (1978) explored the insecticidal effect of such compounds, linking it to the inhibition of chitin synthesis in insect larvae (Deul et al., 1978). Additionally, the role of these compounds in disrupting the insect's molting process, as demonstrated by Granett and Retnakaran (1977), further underscores their potential in pest control (Granett & Retnakaran, 1977).

Insecticidal and Fungicidal Activities

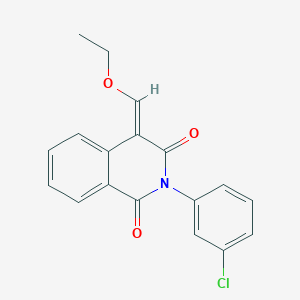

Research has also focused on the insecticidal and fungicidal activities of 2,6-difluorobenzoyl)urea derivatives. For instance, Chen et al. (2007) reported on the synthesis of novel derivatives and their effectiveness against certain insect species (Chen et al., 2007). Likewise, Mulder and Gijswijt (1973) discussed the susceptibility of various insect species to these compounds, noting their potential safety towards mammals (Mulder & Gijswijt, 1973).

Biochemical Modes of Action

Exploring the biochemical modes of action of these compounds, studies like that of Deul et al. (1978) provided insights into how they impact insect physiology, particularly in relation to chitin synthesis (Deul et al., 1978).

作用機序

Safety and Hazards

The safety data sheet for “(2,6-Difluorobenzoyl)urea” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

将来の方向性

特性

IUPAC Name |

N-carbamoyl-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O2/c9-4-2-1-3-5(10)6(4)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOSFCNLNROPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861218 |

Source

|

| Record name | N-Carbamoyl-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluorobenzoyl)urea | |

CAS RN |

1342075-20-0 |

Source

|

| Record name | N-Carbamoyl-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)

![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)